molecular formula C18H17Cl2F3N4S B1405304 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide CAS No. 1311278-34-8

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide

Cat. No.: B1405304
CAS No.: 1311278-34-8
M. Wt: 449.3 g/mol
InChI Key: OAQUOORUJWHMMH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C18H17Cl2F3N4S and its molecular weight is 449.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Studies

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide has been explored in anticancer studies. Binuclear Cu(II) and Mn(II) transition metal complexes derived from this compound showed potential inhibitory activity against various carcinoma cells, including breast, hepatocellular, and colon carcinoma cells. The study by Refat et al. (2015) detailed the structural elucidation and thermal stability of these complexes, highlighting their potential as anticancer agents (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

Antineoplastic Activity

The compound has also been investigated for its role in the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor. This study by Gong et al. (2010) aimed to identify the main metabolic pathways of flumatinib in humans, revealing that the parent drug was the primary form found in human plasma, urine, and feces (Gong, Chen, Deng, & Zhong, 2010).

Receptor Binding Assay Applications

Research conducted by Guca (2014) involved the synthesis of compounds from this compound and their subsequent evaluation in in vitro receptor binding assays. This study provided insights into the affinity constants for different dopamine receptors, suggesting potential applications in neurological research (Guca, 2014).

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4S/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQUOORUJWHMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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